Endo-tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate is a bicyclic compound that belongs to the class of azabicyclo compounds, characterized by a nitrogen atom in the bicyclic structure. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its structural features that can influence biological activity.
The compound is synthesized from 8-azabicyclo[3.2.1]octane derivatives through various chemical reactions involving tert-butyl and carboxylate functional groups. It is commercially available from chemical suppliers, with specifications indicating a minimum purity of approximately 97% and a molecular weight of about 227.3 g/mol .
Endo-tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate is classified as an organic compound, specifically within the category of heterocyclic compounds due to the presence of nitrogen in its ring structure. Its structural complexity allows it to serve as a versatile building block in organic synthesis.
The synthesis of endo-tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate typically involves the following steps:
The reaction conditions, including temperature, solvent choice, and catalysts, are critical for optimizing yield and selectivity during synthesis. For example, the use of specific bases or acids can facilitate the formation of desired intermediates while minimizing side reactions .
The molecular structure of endo-tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate features:
The compound's structural data can be represented using various identifiers:
Endo-tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate can participate in several chemical reactions:
The reactivity of this compound is influenced by its steric and electronic properties, which can be modulated through strategic functionalization .
The mechanism of action for endo-tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate primarily relates to its interaction with biological targets such as enzymes or receptors:
Research indicates that such compounds may exhibit varied pharmacological profiles based on their molecular structure and stereochemistry .
Endo-tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate has several scientific uses:
This compound exemplifies how structural features influence both chemical behavior and potential applications in scientific research and pharmaceutical development .
Molecular Formula: C₁₂H₂₁NO₃Molecular Weight: 227.30 g/molCAS Registry Numbers:
The synthesis centers on forming the rigid azabicyclic framework, typically achieved through intramolecular ring-closing strategies. A prevalent route involves dieckmann condensation of N-protected diethyl adipate derivatives, followed by decarboxylation and functional group manipulation [4]. Alternative pathways include:
A patented industrial synthesis employs bicyclic lactam intermediates derived from dicarboxylic acids (e.g., adipic acid). Sequential bromination, esterification, and Pd-catalyzed reductive ring closure yield the 3,8-diazabicyclo[3.2.1]octane skeleton, which is selectively functionalized at the 8-position [4]. Key challenges include managing ring strain and achieving high yields in the cyclization step.
Table 1: Synthetic Routes to the Bicyclo[3.2.1]octane Core
Starting Material | Key Cyclization Method | Critical Step | Yield Range |
---|---|---|---|
Diethyl adipate | Dieckmann condensation | Alkaline hydrolysis/decarboxylation | 45-60% |
N-protected diamines | Pd-catalyzed amination | Reductive ring closure | 55-70% |
Pyrrolidine derivatives | Mannich reaction | Acid-catalyzed cyclization | 40-50% |
The endo orientation of the 8-hydroxy group is critical for the compound’s reactivity and downstream applications. Stereoselectivity is achieved through:
Regiocontrol is paramount due to the asymmetry of the 3,8-diazabicyclo[3.2.1]octane system:
A patent route employs bromination at C-8 using PBr₃, followed by hydrolysis to install the hydroxy group with retention of configuration [4]. Yields exceed 85% when conducted in tetrahydrofuran (THF) at –20°C.
The Boc group’s acid-lability makes it ideal for protecting the bridgehead nitrogen while enabling downstream deprotection under non-reductive conditions:
Table 2: Boc Protection/Deprotection Method Comparison
Method | Conditions | Reaction Time | Chemoselectivity | Limitations |
---|---|---|---|---|
Boc₂O/DMAP | DCM, 25°C | 2–4 h | High for primary amines | Moderate yields for sterically hindered amines |
Boc₂O/NaOH | H₂O/THF, 0°C | 1–2 h | Excellent for amino acids | Limited solubility of hydrophobic substrates |
HFIP catalysis | Solvent-free, 25°C | 30–60 min | Prevents urea formation | Cost of HFIP solvent |
TFA deprotection | 50% TFA/DCM | 30 min | High | Requires scavengers |
TMSI deprotection | TMSI then MeOH | 1 h | Mild for acid-sensitive compounds | Moisture-sensitive reagents |
Orthogonal Strategies: In syntheses requiring additional functionalization, Boc is paired with acid-stable groups like allyl carbamates (removable by Pd⁰) or hydrazide-labile Dde groups [5]. For example, the 8-hydroxy group may be protected as a tert-butyl ether (acid-cleavable alongside Boc) or as a silyl ether (fluoride-cleavable) [5] [7].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: